molecular formula C21H27NO2 B195114 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile CAS No. 24284-84-2

2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile

Cat. No. B195114
CAS RN: 24284-84-2
M. Wt: 325.4 g/mol
InChI Key: VWOJRCBNKPNYOG-CRSSMBPESA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry. Unfortunately, the specific molecular structure of this compound is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds structurally similar to 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile has focused on understanding their crystal structures. These studies provide insights into the molecular configurations and interactions within the crystal lattice. For instance, the analysis of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate revealed a fused four-ring steroidal system with specific chair and envelope conformations in the crystal structure (Zhou et al., 2015). Similar structural insights were obtained for other related compounds, like the androsterone derivatives and prednisolone acetate, where the arrangement of molecular rings and their conformations were elucidated (Djigoué et al., 2012) (Shahid et al., 2017).

Synthesis and Chemical Behavior

There is significant interest in synthesizing variants of this compound and studying their chemical behaviors. Research includes the synthesis of aromatic-steroid derivatives, providing methodologies with potential applications in pharmaceuticals and chemical synthesis (Valverde et al., 2013). Another aspect is the exploration of Friedel–Crafts Acetylations, which are critical for understanding the chemical reactivity and potential functionalization of these compounds (Minabe et al., 1988).

Biological Studies and Potential Applications

Several studies have been conducted on compounds closely related to 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile to explore their biological activities. For instance, research on radiolabeled estrone derivatives indicates potential applications in medical imaging and receptor studies (Enginar et al., 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards of this compound are not provided in the search results .

Future Directions

The future directions for research on this compound are not specified in the search results .

properties

IUPAC Name

2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,13,17-19,23H,3,5,7-11H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOJRCBNKPNYOG-CRSSMBPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947123
Record name 17-Hydroxy-3-methoxy-19-norpregna-1(10),2,4-triene-21-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile

CAS RN

24284-84-2
Record name 17alpha-Cyanomethylestradiol 3-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024284842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-3-methoxy-19-norpregna-1(10),2,4-triene-21-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile
Reactant of Route 5
2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile

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